2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles.

Mechanism of Action

Target of Action

albicans .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anticancer activities.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives have wide biological properties and chemical reactivities in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Result of Action

It is known that some 1,3,4-thiadiazole derivatives have shown dose-dependent anticancer activities against studied cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of 1,3,4-thiadiazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid derivative.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or alcohols replace the thiol group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while reduction can produce thiol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

1,3,4-Thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.

1,3,4-Thiadiazole-5-thiol: Known for its antimicrobial and antifungal properties.

1,3,4-Thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.

Uniqueness

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a versatile compound for research and industrial applications .

Biological Activity

2-Sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by data tables and relevant case studies.

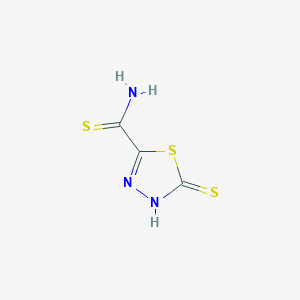

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring which is pivotal in its biological interactions.

1. Antimicrobial Activity

Thiadiazoles have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 2-sulfanylidene-3H-1,3,4-thiadiazole exhibit significant activity against various bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

The compound demonstrated effective inhibition against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μg/mL) | Activity (%) |

|---|---|---|

| HCT116 | 3.29 | 89.2 |

| MCF-7 | 0.28 | 90 |

| A549 | 0.52 | 85 |

These findings indicate that the compound has a strong inhibitory effect on cancer cell proliferation .

3. Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles are also noteworthy. Studies have shown that certain derivatives can effectively reduce seizure activity in rodent models.

| Compound | Model Used | Protective Index (PI) |

|---|---|---|

| Compound A | MES Model | 6.5 |

| Compound B | PTZ Model | 7 |

These compounds were compared to standard anticonvulsants like phenytoin and carbamazepine, demonstrating comparable efficacy with reduced neurotoxicity .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It can modulate neurotransmitter receptors implicated in seizure disorders.

Case Studies

Several studies illustrate the efficacy of thiadiazole derivatives:

- Antimicrobial Study : A study evaluating the antibacterial efficacy of various thiadiazole derivatives found that those with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria .

- Cytotoxicity Evaluation : A series of experiments on cancer cell lines revealed that modifications in the thiadiazole structure significantly affected cytotoxic potency, emphasizing the importance of structure-activity relationships in drug design .

Properties

IUPAC Name |

2-sulfanylidene-3H-1,3,4-thiadiazole-5-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3S3/c4-1(7)2-5-6-3(8)9-2/h(H2,4,7)(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPCHAKKQKQVKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.